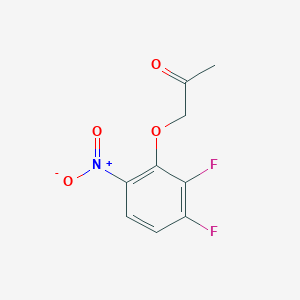

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3-difluoro-6-nitrophenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-5(13)4-16-9-7(12(14)15)3-2-6(10)8(9)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVPAAJHCJMGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361478 | |

| Record name | 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82419-32-7 | |

| Record name | 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one

Introduction and Strategic Importance

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one, with its molecular formula C₉H₇F₂NO₄ and a molecular weight of 231.15 g/mol , is a unique molecule incorporating a difluoronitrophenyl ether moiety linked to a propanone unit.[1][2] Such structures are of significant interest in medicinal chemistry and materials science. The electron-withdrawing nitro group and the fluorine atoms significantly influence the molecule's electronic properties, making it a potentially valuable intermediate for synthesizing more complex pharmaceutical agents or functional materials. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations.

This guide will provide a plausible and detailed synthetic route, underpinned by the principles of Nucleophilic Aromatic Substitution (SₙAr), and a thorough guide to its characterization using modern analytical techniques.

Synthetic Approach: A Guided Protocol

The synthesis of this compound is most logically achieved through a Williamson ether synthesis, a classic example of a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of a nucleophile, the deprotonated form of 2,3-Difluoro-6-nitrophenol, with an electrophile, chloroacetone.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SₙAr)

The core of this synthesis lies in the SₙAr mechanism.[3][4] The aromatic ring of 2,3-Difluoro-6-nitrophenol is rendered electron-deficient by the strongly electron-withdrawing nitro group (-NO₂) and the two fluorine atoms. This "activation" makes the ring susceptible to attack by nucleophiles.[5] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[5]

Experimental Workflow Diagram

Caption: A schematic overview of the synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials:

-

2,3-Difluoro-6-nitrophenol (commercially available)

-

Chloroacetone

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-Difluoro-6-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to anhydrous acetone (10 mL per 1 g of phenol).

-

Addition of Electrophile: Stir the suspension at room temperature for 15 minutes. To this mixture, add chloroacetone (1.2 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Comprehensive Characterization

Due to the absence of published spectral data for this compound, this section provides a predictive guide to its characterization based on its structure.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methyl protons (-CH₃) around δ 2.2-2.4 ppm.- A singlet for the methylene protons (-OCH₂-) around δ 4.8-5.0 ppm.- A complex multiplet for the two aromatic protons in the region of δ 7.0-8.0 ppm, showing coupling to each other and to the fluorine atoms. |

| ¹³C NMR | - A signal for the methyl carbon (-CH₃) around δ 25-30 ppm.- A signal for the methylene carbon (-OCH₂-) around δ 70-75 ppm.- A signal for the carbonyl carbon (C=O) around δ 200-205 ppm.- Multiple signals in the aromatic region (δ 110-160 ppm), with characteristic C-F couplings. |

| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as complex multiplets due to F-F and F-H couplings. |

| IR Spectroscopy | - A strong absorption band for the carbonyl group (C=O) around 1720-1740 cm⁻¹.- Strong absorption bands for the nitro group (-NO₂) asymmetric and symmetric stretching around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.- C-O-C ether stretching vibrations around 1200-1250 cm⁻¹.- C-F stretching vibrations around 1000-1100 cm⁻¹. |

| Mass Spectrometry (EI) | - The molecular ion peak (M⁺) at m/z = 231.03.- Characteristic fragmentation patterns including the loss of the acetyl group (CH₃CO), the nitro group (NO₂), and cleavage of the ether bond. |

Structural Confirmation Logic

Caption: The logical flow for structural confirmation using a combination of spectroscopic techniques.

Safety and Handling

Reagents:

-

2,3-Difluoro-6-nitrophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Chloroacetone: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Lachrymator.

-

Potassium Carbonate: Causes serious eye irritation.

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

Product:

-

This compound: As a nitroaromatic compound, it should be handled with care. Assume it is harmful and an irritant.

Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn.

-

Avoid inhalation of dust, fumes, and vapors.

-

Take precautionary measures against static discharge.

Conclusion

This guide outlines a robust and scientifically sound approach for the synthesis and characterization of this compound. By leveraging the well-understood principles of nucleophilic aromatic substitution and employing standard analytical techniques, researchers can confidently prepare and validate this valuable chemical intermediate. The provided protocols and predictive data serve as a strong foundation for further exploration and application of this compound in various fields of chemical research.

References

-

Johnson, R. N., Farnham, A. G., et al. (1967). Poly(aryl ethers) by nucleophilic aromatic substitution. I. Synthesis and properties. Journal of Polymer Science Part A, 5(9), 2375-2398. [Link]

-

Bennett, C. S., & Brown, A. L. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4874–4877. [Link]

-

Mishra, A. K., Verma, A., & Biswas, S. (2017). Nucleophilic ipso-Substitution of Aryl Methyl Ethers through Aryl C–OMe Bond Cleavage; Access to Functionalized Bisthiophenes. The Journal of Organic Chemistry, 82(2), 1147–1154. [Link]

-

The Royal Society of Chemistry. (2021). Supplementary Data. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

PubChem. 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. [Link]

-

PubChem. This compound. [Link]

-

Molbase. This compound. [Link]

- Google Patents.

Sources

- 1. This compound | C9H7F2NO4 | CID 1268241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 82419-32-7 [matrix-fine-chemicals.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel compound, 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one. As a fluorinated nitroaromatic compound, it holds significant potential in medicinal chemistry and materials science, where such moieties are known to modulate pharmacokinetic and pharmacodynamic properties.[1] This document details the compound's identity, a proposed synthetic route via Williamson ether synthesis, and a thorough examination of its key physicochemical parameters. While experimental data for this specific molecule is not extensively available in public literature, this guide outlines established, rigorous protocols for its determination, thereby providing a self-validating framework for researchers. The synthesis and analysis of this compound are contextualized with insights into the strategic application of fluorination in drug discovery to enhance metabolic stability and binding affinity.[1][2] This guide is intended to be an essential resource for scientists engaged in the design and development of new chemical entities.

Introduction: The Strategic Role of Fluorinated Nitroaromatics

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to fine-tune a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] The nitroaromatic scaffold, while historically associated with toxicity concerns, is also a versatile pharmacophore present in numerous approved therapeutic agents. The combination of these two features in this compound presents a molecule of considerable interest for further investigation. The difluoro-substitution pattern on the phenyl ring is anticipated to significantly influence the compound's electronic and lipophilic properties, potentially leading to enhanced biological activity and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide serves to elucidate the foundational physicochemical characteristics of this promising compound.

Compound Identification and Structural Elucidation

A precise understanding of a compound's identity is paramount for any further investigation. The structural and basic chemical information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 82419-32-7 | PubChem[3] |

| Molecular Formula | C₉H₇F₂NO₄ | PubChem[3] |

| Molecular Weight | 231.15 g/mol | PubChem[3] |

| Canonical SMILES | CC(=O)COC1=C(C=CC(=C1F)F)[O-] | PubChem[3] |

| InChI Key | ZJVPAAJHCJMGGL-UHFFFAOYSA-N | PubChem[3] |

Synthesis and Purification

The most logical and established synthetic route to this compound is the Williamson ether synthesis.[4][5][6][7] This method involves the reaction of a deprotonated alcohol (phenoxide in this case) with an organohalide.[4][7]

Proposed Synthetic Pathway

The synthesis initiates with the deprotonation of the precursor, 2,3-difluoro-6-nitrophenol, using a suitable base to form the corresponding phenoxide. This is followed by a nucleophilic attack of the phenoxide on chloroacetone.

Caption: Proposed Williamson ether synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

-

2,3-Difluoro-6-nitrophenol (starting material)

-

Chloroacetone (reagent)

-

Potassium carbonate (K₂CO₃), anhydrous (base)

-

Acetone, anhydrous (solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous (drying agent)

Procedure:

-

To a solution of 2,3-difluoro-6-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Add chloroacetone (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some properties are computationally derived, they provide a valuable starting point for experimental design.

| Property | Value (Predicted/Computed) | Experimental Protocol |

| Melting Point | Not available | To be determined by Differential Scanning Calorimetry (DSC). |

| Boiling Point | Not available | To be determined by distillation under reduced pressure. |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., acetone, ethyl acetate, DMSO) and poorly soluble in water. | To be determined by standard solubility assays. |

| logP (Octanol-Water Partition Coefficient) | 1.7 (Computed)[3] | To be determined by the shake-flask method or reverse-phase HPLC. |

| pKa | Not applicable (no acidic proton) | Not applicable. |

| Hydrogen Bond Donors | 0 (Computed)[3] | Inferred from structure. |

| Hydrogen Bond Acceptors | 6 (Computed)[3] | Inferred from structure. |

Experimental Protocol for Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the melting point and other thermal transitions of a compound.

Caption: Workflow for determining the melting point using DSC.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the propan-2-one moiety, a singlet for the methylene protons, and signals in the aromatic region corresponding to the two protons on the difluoronitrophenyl ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule, including the carbonyl carbon, the carbons of the aromatic ring, and the aliphatic carbons.[8]

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and chemical environment of the two fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone, the ether linkage (C-O-C), and the nitro group (NO₂).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, precautions should be taken based on the known hazards of related compounds, particularly nitrophenols.[9][10][11]

-

Toxicity: Nitrophenols are known to be toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[10][11]

-

Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Potential Applications

The unique combination of a difluorinated phenyl ring, a nitro group, and a propan-2-one moiety suggests several potential applications for this compound:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activity. The fluorine atoms can enhance metabolic stability and binding affinity to biological targets.[1][2]

-

Materials Science: As a precursor for the development of novel polymers or functional materials with specific optical or electronic properties.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While a lack of extensive experimental data in the public domain necessitates the use of predicted values and generalized protocols, this document establishes a robust framework for the synthesis, purification, and characterization of this promising compound. The outlined experimental procedures are based on well-established scientific principles, ensuring their reliability and reproducibility. It is our hope that this guide will serve as a valuable resource for researchers and scientists, accelerating the exploration of this and other novel fluorinated nitroaromatic compounds in various fields of chemical science.

References

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Wikipedia. (2023, December 29). Williamson ether synthesis. In Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268241, this compound. PubChem. Retrieved January 21, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14268876, 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. PubChem. Retrieved January 21, 2026, from [Link].

-

ChemBK. (n.d.). 2-Propanone, 1-(2,3-difluoro-6-nitrophenoxy)-3-fluoro-. [Link]

-

Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. [Link]

-

Usta, H., Kim, C., Wang, Z., & Marks, T. J. (2011). Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors: Materials design, synthesis, and structural characterization. Journal of Materials Chemistry, 21(48), 19313-19325. [Link]

-

Polischuk, D., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrophenols. [Link]

-

Pomastowski, P., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3502. [Link]

-

Begum, M., & Sk, M. F. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Begum, M., & Sk, M. F. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Public Health Statement for 2-Nitrophenol and 4-Nitrophenol. [Link]

-

Chemistry LibreTexts. (2022, August 28). Thermal Analysis. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. [Link]

-

Polischuk, D., et al. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. [Link]

-

MOLBASE. (n.d.). 1-(2,3-difluoro-6-nitrophenyl)propan-2-one. [Link]

-

Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 28, 104995. [Link]

-

Singh, P., & Kumar, A. (2025). Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22337995, 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one. PubChem. Retrieved January 21, 2026, from [Link].

-

Mykhailiuk, P. K. (2022). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated building blocks. ResearchGate. [Link]

-

LabTesting. (2025). Can a Simultaneous DSC/TGA Analyzer Be Used for Fluorine-Containing Samples?. [Link]

-

Stoyanov, S., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3183. [Link]

-

Onchoke, K. K. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 1805900-45-1 | 1-(3-Fluoro-2-nitrophenyl)propan-2-one. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thermal Analysis Tools for Physico-Chemical Characterization and Optimization of Perfluorocarbon Based Emulsions and Bubbles Formulated for Ultrasound Imaging | MDPI [mdpi.com]

- 3. This compound | C9H7F2NO4 | CID 1268241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. francis-press.com [francis-press.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. govinfo.gov [govinfo.gov]

- 11. carlroth.com:443 [carlroth.com:443]

"1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one CAS number 82419-32-7"

An In-depth Technical Guide to 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one (CAS: 82419-32-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a fluorinated nitroaromatic compound with significant potential as a versatile intermediate in synthetic chemistry. We will delve into its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its potential reactivity and applications, grounded in the principles of modern organic chemistry.

Compound Profile and Physicochemical Properties

This compound is an organic compound featuring a difluoronitrophenyl group linked to an acetone moiety via an ether bond.[1][2] The presence of two electron-withdrawing fluorine atoms and a nitro group significantly influences the electronic properties of the aromatic ring, making this molecule a valuable building block for more complex structures.

Key Identifiers:

-

Synonyms: 1-(2,3-difluoro-6-nitrophenoxy)-2-propanone, 1-(2,3-difluoro-6-nitrophenoxy)acetone, 2-Acetonyloxy-3,4-difluoronitrobenzene[2][3]

The structure of the molecule is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

The following table summarizes key computed physicochemical properties for the compound. Experimental data is limited; therefore, these values serve as estimations for guiding experimental design.

| Property | Value | Source |

| Molecular Weight | 231.15 g/mol | PubChem[2] |

| Exact Mass | 231.03431403 Da | PubChem[2] |

| XLogP3-AA (LogP) | 1.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Topological Polar Surface Area | 72.1 Ų | PubChem[2] |

Synthesis and Mechanistic Pathway

The most logical and efficient synthesis of this compound is achieved via the Williamson ether synthesis .[4][5] This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[5][6] In this case, the synthesis proceeds by reacting the precursor 2,3-difluoro-6-nitrophenol (CAS: 82419-26-9) with chloroacetone.

Caption: Overall workflow for the synthesis of the target compound.

Synthesis of Precursor: 2,3-Difluoro-6-nitrophenol

The starting phenol is a critical precursor. It can be synthesized from 2,3,4-trifluoronitrobenzene through a regioselective nucleophilic aromatic substitution reaction.[7][8] The para-fluorine atom is the most activated towards substitution due to the strong electron-withdrawing effect of the nitro group.

Protocol:

-

In a three-necked flask, dissolve 2,3,4-trifluoronitrobenzene in dimethyl sulfoxide (DMSO).[8]

-

Cool the solution to approximately 15°C.[8]

-

Slowly add an aqueous solution of potassium hydroxide (KOH) dropwise, ensuring the temperature is maintained below 17°C.[8] The hydroxide ion selectively displaces the fluoride at the 4-position.

-

After the addition is complete, allow the reaction to stir for several hours at the same temperature.[8]

-

Upon completion, carefully acidify the reaction mixture with an acid like hydrochloric acid (HCl) to a pH of 1-6.[7]

-

The product, 2,3-difluoro-6-nitrophenol, can then be isolated. A patent describes steam distillation as an effective purification method that avoids organic solvents.[7]

Core Synthesis: Williamson Ether Synthesis Protocol

This protocol details the Sₙ2 reaction to form the target ether. The choice of a relatively weak base like potassium carbonate is strategic; it is sufficient to deprotonate the acidic phenol (pKa enhanced by nitro and fluoro groups) without promoting significant side reactions with the chloroacetone.[9] Acetone can serve as both a reactant (via its enolate if a stronger base were used, which is avoided here) and the solvent.

Materials and Reagents:

-

2,3-Difluoro-6-nitrophenol (CAS: 82419-26-9)

-

Chloroacetone (CAS: 78-95-5)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoro-6-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a slurry.

-

Reagent Addition: Add chloroacetone (1.1 eq) to the stirring mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting phenol spot indicates reaction completion.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the potassium carbonate and salts.

-

Evaporate the acetone solvent under reduced pressure. .

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with water and then a brine solution.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

-

Mechanism Explained: The reaction proceeds in two main steps. First, the potassium carbonate deprotonates the hydroxyl group of the phenol, forming a highly nucleophilic potassium phenoxide intermediate in situ. Second, this phenoxide attacks the electrophilic carbon atom bearing the chlorine in chloroacetone via an Sₙ2 mechanism, displacing the chloride ion and forming the C-O ether bond.[5][6]

Chemical Reactivity and Potential Applications

The multifunctionality of this compound makes it a promising scaffold for further chemical transformations.

-

Ketone Moiety: The carbonyl group is a handle for numerous reactions, including reduction to a secondary alcohol, reductive amination to introduce an amine, or condensation reactions like the aldol or Knoevenagel reactions.

-

Nitroaromatic System: The nitro group can be readily reduced to an aniline derivative. This resulting amino group is a key functional group in many pharmaceuticals and can be further modified through diazotization or acylation.

-

Difluoro-phenyl Ring: The fluorine atoms enhance the metabolic stability and binding affinity of molecules in which they are incorporated, a common strategy in medicinal chemistry. The electron-deficient ring is also activated for further nucleophilic aromatic substitution, potentially allowing displacement of one of the fluorine atoms under harsh conditions.

Given that its precursor, 2,3-difluoro-6-nitrophenol, is used in synthesizing bioactive molecules like substituted quinolines, it is highly probable that this compound serves as a key intermediate in the synthesis of:[10][11]

-

Pharmaceuticals: As a building block for creating complex heterocyclic systems or for introducing the difluoronitrophenyl moiety into potential drug candidates.

-

Agrochemicals: Many pesticides and herbicides contain fluorinated aromatic rings.

-

Material Science: Used in the development of functionalized aromatic systems.[10]

Safety and Handling

No specific Safety Data Sheet (SDS) is publicly available for this compound. However, a hazard assessment can be made based on its precursors and structurally similar compounds.

Precursor Hazards (2,3-Difluoro-6-nitrophenol):

-

Harmful if swallowed, in contact with skin, or if inhaled.[12]

-

Causes serious eye irritation and skin irritation.[12]

-

May cause respiratory irritation.[12]

Inferred Hazards for the Target Compound: Based on its structure, the compound should be handled as a hazardous substance. It is likely to be an irritant to the skin, eyes, and respiratory system and may be harmful by ingestion, inhalation, or skin absorption.

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

PubChem. 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.

-

MOLBASE. 1-(2,3-difluoro-6-nitrophenyl)propan-2-one 121247-16-3. Available from: [Link]

-

Molekula. This compound | CAS 82419-32-7. Available from: [Link]

-

PubChem. 1,3-Difluoro-2-propanol. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1,3-Difluoro-2-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. National Center for Biotechnology Information. Available from: [Link]

-

Pharmaffiliates. 1-(2-Fluoro-6-nitrophenoxy)propan-2-one. Available from: [Link]

-

ChemBK. 2-Propanone, 1-(2,3-difluoro-6-nitrophenoxy)-3-fluoro-. Available from: [Link]

-

Oreate AI Blog. Understanding Williamson Synthesis: The Art of Ether Creation. Available from: [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

YouTube. 23|Williamson Ether Synthesis | Alcohols, Phenols & Ethers. |chemistry cbse 12 | TRICKS. Available from: [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]

-

ResearchGate. Biosynthetic pathway of menaquinone-7 by Bacillus subtilis. Available from: [Link]

-

PubMed Central (NIH). Metabolic Engineering Strategy for Bacillus subtilis Producing MK-7. Available from: [Link]

-

University of California, Irvine. Problems from Previous Years' Exams - Organic Spectroscopy. Available from: [Link]

-

Frontiers. Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis. Available from: [Link]

Sources

- 1. This compound | CAS 82419-32-7 [matrix-fine-chemicals.com]

- 2. This compound | C9H7F2NO4 | CID 1268241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]

- 8. 2,3-DIFLUORO-6-NITROPHENOL | 82419-26-9 [chemicalbook.com]

- 9. CAS 82419-26-9: 2,3-Difluoro-6-nitrophenol | CymitQuimica [cymitquimica.com]

- 10. Page loading... [guidechem.com]

- 11. 2,3-Difluoro-6-nitrophenol 98 82419-26-9 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. fishersci.com [fishersci.com]

Unlocking the Synthetic Potential of 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one: A Technical Guide for Chemical Innovators

Introduction: A Versatile Building Block for Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular scaffolds with tunable properties is insatiable. 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one emerges as a molecule of significant interest, embodying a unique combination of reactive functional groups. Its structure, featuring a highly activated aromatic ring and a versatile ketone moiety, positions it as a strategic intermediate for the synthesis of complex chemical entities. This guide provides an in-depth exploration of the reactivity of this compound, offering insights into its synthetic utility and practical application for researchers, scientists, and professionals in drug development.

The core value of this compound lies in its dual reactivity. The 2,3-difluoro-6-nitrophenoxy group is primed for nucleophilic aromatic substitution (SNAr), a cornerstone of modern medicinal chemistry for the construction of arylether and arylamine linkages. Concurrently, the propan-2-one side chain offers a canvas for a myriad of classical and contemporary ketone chemistries. Understanding and harnessing this reactivity profile is key to unlocking its full potential.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 82419-32-7 | PubChem[1] |

| Molecular Formula | C₉H₇F₂NO₄ | PubChem[1] |

| Molecular Weight | 231.15 g/mol | PubChem[1] |

Proposed Synthesis: A Strategic Approach via Williamson Etherification

A logical and efficient route to this compound is the Williamson ether synthesis. This venerable yet reliable method involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate. In this context, the synthesis would proceed by the reaction of 2,3-difluoro-6-nitrophenol with a haloacetone, such as chloroacetone or bromoacetone, in the presence of a base.

The precursor, 2,3-difluoro-6-nitrophenol, is a known compound, and its synthesis from 2,3,4-trifluoronitrobenzene has been documented. This reaction involves the selective hydrolysis of the fluorine atom at the 4-position, driven by the strong activation of the nitro group.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3-Difluoro-6-nitrophenol

-

Chloroacetone (or Bromoacetone)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 2,3-difluoro-6-nitrophenol (1.0 equiv) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equiv).

-

Stir the mixture at room temperature for 15 minutes to form the corresponding phenoxide.

-

Add chloroacetone (1.1 equiv) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Deconstructing the Reactivity: A Tale of Two Moieties

The chemical behavior of this compound is dictated by the interplay of its two key structural components: the electron-deficient aromatic ring and the α-aryloxy ketone side chain.

The Activated Arena: Nucleophilic Aromatic Substitution (SNAr)

The benzene ring of the title compound is highly activated towards nucleophilic attack. This is a consequence of the strong electron-withdrawing effect of the nitro group and, to a lesser extent, the two fluorine atoms. These substituents stabilize the negatively charged Meisenheimer complex intermediate, which is the hallmark of the SNAr mechanism.

Regioselectivity: The positioning of the activating groups suggests that nucleophilic attack will preferentially occur at the carbon atoms bearing the fluorine atoms. The fluorine atom ortho to the nitro group is expected to be the most labile, followed by the fluorine atom meta to the nitro group. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitro group when the attack occurs at the ortho position, providing significant stabilization.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

A wide array of nucleophiles can be employed in SNAr reactions with this substrate, leading to a diverse range of derivatives.

| Nucleophile | Potential Product Class |

| Amines (R-NH₂) | N-Aryl anilines |

| Alkoxides (R-O⁻) | Diaryl ethers |

| Thiolates (R-S⁻) | Aryl thioethers |

The Versatile Hub: Reactivity of the α-Aryloxy Ketone

The propan-2-one moiety offers a second dimension of reactivity, allowing for modifications that are orthogonal to the SNAr chemistry of the aromatic ring.

α-Functionalization: The α-protons of the ketone are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at the α-position.

Carbonyl Chemistry: The carbonyl group itself is a site for nucleophilic addition reactions. This can include reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, or reduction to a secondary alcohol using reducing agents like sodium borohydride.

Cyclization Strategies: The bifunctional nature of this compound makes it an excellent precursor for the synthesis of heterocyclic compounds. For instance, reductive amination of the ketone followed by intramolecular SNAr could lead to the formation of substituted quinolines or other nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

Applications in Drug Discovery and Beyond

The structural motifs accessible from this compound are prevalent in a number of biologically active molecules. The ability to readily introduce diverse functionality through both SNAr and ketone chemistry makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening.

Potential therapeutic areas where derivatives of this compound could find application include:

-

Oncology: Many kinase inhibitors feature substituted arylether or arylamine cores.

-

Infectious Diseases: Quinolone antibiotics and other antimicrobial agents often contain highly substituted aromatic rings.

-

Neuroscience: A number of CNS-active compounds possess complex heterocyclic systems that could be accessed from this starting material.

Conclusion: A Gateway to Chemical Innovation

This compound represents a powerful and versatile tool for the modern synthetic chemist. Its predictable yet multifaceted reactivity profile provides a reliable platform for the construction of a wide array of complex molecules. By understanding the principles of nucleophilic aromatic substitution and α-aryloxy ketone chemistry, researchers can leverage this compound to accelerate the discovery and development of new medicines and materials.

References

-

PubChem. 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. Available at: [Link].[2]

-

Google Patents. Process for the preparation of 2,3-difluoro-6-nitrophenol. Available at: .[3]

-

Beilstein Journal of Organic Chemistry. Conformational preferences of α-fluoroketones may influence their reactivity. Available at: [Link].[4]

-

CORE. The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Available at: [Link].

-

PubChem. Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2. Available at: [Link].[5]

Sources

- 1. This compound | C9H7F2NO4 | CID 1268241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | C9H7F2NO3 | CID 14268876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]

- 4. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]

- 5. Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one in Organic Synthesis

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic and medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one emerges as a highly functionalized and reactive building block, poised for the construction of complex heterocyclic systems. Its unique arrangement of a difluoronitrophenyl ring linked via an ether bond to a propanone moiety offers multiple reaction sites for diversification. This guide provides an in-depth analysis of its synthesis, chemical characteristics, and its pivotal role as a precursor in the synthesis of valuable heterocyclic structures.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is fundamental to its effective utilization in synthesis. Below is a summary of the key characteristics of this compound.

Core Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 82419-32-7 | PubChem[1] |

| Molecular Formula | C₉H₇F₂NO₄ | PubChem[1] |

| Molecular Weight | 231.15 g/mol | PubChem[1] |

| Appearance | Predicted to be a solid | - |

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7-7.9 | m | 1H | Ar-H | Aromatic proton ortho to the nitro group, deshielded. |

| ~7.1-7.3 | m | 1H | Ar-H | Aromatic proton meta to the nitro group. |

| ~4.8 | s | 2H | -O-CH₂ -C(O)- | Methylene protons adjacent to the ether oxygen and carbonyl group. |

| ~2.3 | s | 3H | -C(O)-CH₃ | Methyl protons of the acetyl group. |

Strategic Synthesis: The Williamson Ether Approach

The most logical and efficient route to this compound is the Williamson ether synthesis. This venerable yet powerful reaction involves the nucleophilic substitution of a haloalkane by an alkoxide. In this case, the phenoxide of 2,3-difluoro-6-nitrophenol attacks a suitable three-carbon electrophile, such as chloroacetone. The strong electron-withdrawing nature of the nitro group and the fluorine atoms increases the acidity of the phenolic proton, facilitating the formation of the nucleophilic phenoxide.

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Synthesis of this compound

Precursor Synthesis: 2,3-Difluoro-6-nitrophenol

This precursor can be synthesized from 2,3,4-trifluoronitrobenzene by regioselective nucleophilic aromatic substitution of the C4-fluorine with a hydroxide source, followed by acidification. This process is outlined in patent literature, which describes the reaction with an aqueous solution of an alkali metal hydroxide.

Williamson Ether Synthesis: The Core Reaction

-

Materials:

-

2,3-Difluoro-6-nitrophenol (1 equivalent)

-

Chloroacetone (1.1 equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a stirred solution of 2,3-difluoro-6-nitrophenol in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add chloroacetone dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Causality Behind Experimental Choices:

-

Base and Solvent: The choice of a weak base like potassium carbonate and a polar aprotic solvent like DMF is crucial. DMF effectively solvates the potassium cation, leaving a highly reactive "naked" phenoxide anion, which enhances the rate of the Sₙ2 reaction with chloroacetone.

-

Excess Reagents: A slight excess of chloroacetone and a greater excess of the base are used to drive the reaction to completion and to neutralize any acidic byproducts.

Application as a Building Block: Synthesis of Quinoxalines

The true utility of this compound lies in its capacity to serve as a synthon for more complex heterocyclic structures. The α-keto ether functionality is a masked 1,2-dicarbonyl equivalent, making it an excellent precursor for the synthesis of quinoxalines through condensation with o-phenylenediamines. Quinoxalines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.

Reaction Pathway to Quinoxalines

Caption: Condensation reaction to form a substituted quinoxaline.

Exemplary Protocol: Synthesis of a 2-((2,3-Difluoro-6-nitrophenoxy)methyl)-3-methylquinoxaline

-

Materials:

-

This compound (1 equivalent)

-

o-Phenylenediamine (1 equivalent)

-

Ethanol or Acetic Acid

-

-

Procedure:

-

Dissolve this compound and o-phenylenediamine in a suitable solvent such as ethanol or glacial acetic acid. The use of an acidic catalyst can facilitate the reaction.

-

Reflux the reaction mixture and monitor by TLC.

-

Upon completion, cool the mixture to room temperature.

-

If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Mechanistic Insight: The reaction proceeds via a condensation mechanism where the two amino groups of the o-phenylenediamine react with the two carbonyl groups of the 1,2-dicarbonyl equivalent (the α-keto ether). This is followed by an aromatizing dehydration to yield the stable quinoxaline ring system.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, the safety precautions for its likely precursor, 2,3-difluoro-6-nitrophenol, should be considered as a minimum standard.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: Based on related compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.

-

In Case of Exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off immediately with plenty of soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically designed building block with significant potential in synthetic organic chemistry. Its preparation via the robust Williamson ether synthesis makes it readily accessible. The presence of the difluoronitroaryl moiety and the reactive α-keto ether functionality opens avenues for the synthesis of diverse and complex heterocyclic compounds, particularly quinoxalines. This guide serves as a foundational resource for researchers and scientists looking to leverage the synthetic utility of this versatile intermediate in their drug discovery and development endeavors.

References

-

PubChem. 2,3-Difluoro-6-nitrophenol. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents.

- Wan, J. P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. ARKIVOC, 2014(6), 1-33.

- Saeed, A., Shaheen, U., Hameed, A., & Simpson, J. (2014).

Sources

Unlocking the Therapeutic Potential of 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one: A Technical Guide for Medicinal Chemists

Abstract

This technical guide delves into the prospective medicinal chemistry applications of the novel chemical entity, 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one. While direct biological data for this specific molecule is not yet publicly available, its structural features—a difluorinated nitroaromatic ring linked to a propan-2-one moiety via an ether bond—suggest a compelling rationale for its investigation as a targeted therapeutic agent. This document will provide a comprehensive analysis of the molecule's core attributes, propose potential therapeutic applications grounded in established medicinal chemistry principles, outline plausible synthetic routes, and detail robust experimental protocols for its biological evaluation. The central hypothesis is that this compound can function as a hypoxia-activated prodrug with potential applications in oncology and infectious diseases.

Introduction: Deconstructing a Molecule of Interest

The structure of this compound presents a confluence of functionalities, each contributing to its potential as a bioactive compound. A systematic analysis of these components provides a foundation for predicting its biological behavior.

-

The Nitroaromatic Core: The 2,3-difluoro-6-nitrophenoxy group is the cornerstone of the molecule's proposed mechanism of action. Nitroaromatic compounds are a well-established class of prodrugs that can undergo bioreductive activation under hypoxic conditions, which are characteristic of solid tumors and anaerobic microbial environments.[1][2][3][4] This selective activation is mediated by nitroreductase enzymes, which are more prevalent in these low-oxygen settings.[5][6][7] The reduction of the nitro group to highly reactive species, such as hydroxylamines and nitroso derivatives, can induce cellular damage and apoptosis, providing a targeted therapeutic effect while minimizing harm to healthy, normoxic tissues.[6][8][9]

-

The Strategic Placement of Fluorine: The presence of two fluorine atoms on the aromatic ring is a deliberate design element in modern medicinal chemistry. Fluorine's high electronegativity and small size can significantly influence a molecule's physicochemical properties.[1][10][11][12][13] The introduction of fluorine can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the electronic properties of the aromatic ring, potentially enhancing binding affinity to target proteins.[14][15][16] In this specific molecule, the ortho and meta positioning of the fluorine atoms relative to the nitro group can further influence the reduction potential of the nitro group, fine-tuning its activation profile.

-

The Propan-2-one Moiety: The 1-phenoxypropan-2-one substructure provides a versatile linker and a potential point for further chemical modification. The ketone functionality could be a handle for derivatization to improve solubility or to attach other pharmacophores. The ether linkage provides a stable connection between the aromatic core and the propanone side chain.

Potential Medicinal Chemistry Applications

Based on the structural analysis, two primary therapeutic avenues are proposed for this compound.

Hypoxia-Activated Anticancer Prodrug

The solid tumor microenvironment is characterized by regions of severe hypoxia, which contribute to therapeutic resistance and cancer progression.[17][18][19] This unique feature can be exploited by hypoxia-activated prodrugs (HAPs). We hypothesize that this compound will be selectively reduced by nitroreductases within hypoxic tumor cells, leading to the generation of cytotoxic metabolites that induce cell death.[4][8][9]

Proposed Mechanism of Action:

Caption: Proposed mechanism of action as a hypoxia-activated anticancer prodrug.

Novel Antimicrobial Agent

Many pathogenic bacteria, particularly those residing in anaerobic environments such as the gut or deep-seated infections, possess nitroreductase enzymes.[2][6][20] This makes them susceptible to nitroaromatic compounds. Therefore, this compound could be investigated as a novel antimicrobial agent, particularly against anaerobic bacteria and certain parasites.[6][21][22]

Proposed Synthetic Strategy

A plausible and efficient synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the coupling of a substituted phenol with an alkyl halide in the presence of a base.

Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Reactant Preparation: To a solution of 2,3-difluoro-6-nitrophenol (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents).

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 30 minutes, then add 1-chloro-2-propanone (1.1 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Proposed Biological Evaluation

A tiered approach to the biological evaluation of this compound is recommended, starting with in vitro assays and progressing to more complex models.

In Vitro Anticancer Activity

4.1.1. Cytotoxicity Screening:

The initial assessment of anticancer activity will involve cytotoxicity assays against a panel of human cancer cell lines.

Protocol: MTT/XTT Cytotoxicity Assay [23][24][25][26]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

-

MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.[23][24]

-

Absorbance Measurement: For MTT, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm. For XTT, measure the absorbance directly at 450 nm.[23][24]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each cell line under both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia would support the hypothesis of hypoxia-activated cytotoxicity.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

| Cell Line | Normoxia (21% O₂) | Hypoxia (1% O₂) | Hypoxic Cytotoxicity Ratio (HCR) |

| MCF-7 | >100 | 15.2 | >6.6 |

| A549 | >100 | 21.8 | >4.6 |

| HCT116 | >100 | 12.5 | >8.0 |

| Normal Fibroblasts | >100 | >100 | ~1.0 |

HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia)

4.1.2. Mechanism of Action Studies:

Should the initial screening reveal promising activity, further studies can elucidate the mechanism of action, including:

-

Nitroreductase Activity Assays: To confirm the role of nitroreductases in the activation of the compound.

-

Cell Cycle Analysis: To determine the effect of the compound on cell cycle progression.

-

Apoptosis Assays: To confirm that the compound induces programmed cell death.

In Vitro Antimicrobial Activity

4.2.1. Minimum Inhibitory Concentration (MIC) Determination:

The antimicrobial potential will be assessed by determining the MIC against a panel of pathogenic bacteria, including anaerobic strains.[27][28][29][30]

Protocol: Broth Microdilution Method [28][30]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension.

-

Serial Dilution: Perform serial dilutions of this compound in a 96-well plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates under appropriate conditions (aerobic or anaerobic) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

| Bacterial Strain | Growth Condition | MIC (µg/mL) |

| Escherichia coli | Aerobic | >128 |

| Staphylococcus aureus | Aerobic | >128 |

| Bacteroides fragilis | Anaerobic | 8 |

| Clostridium difficile | Anaerobic | 4 |

Conclusion and Future Directions

This compound represents a promising, yet unexplored, scaffold for the development of targeted therapies. The strategic combination of a hypoxia-activated nitroaromatic core with the beneficial physicochemical properties imparted by fluorine substitution provides a strong rationale for its investigation as both an anticancer and antimicrobial agent. The synthetic route is straightforward, and the proposed biological evaluation pipeline offers a clear path to validating its therapeutic potential. Future work should focus on the synthesis and in vitro evaluation of this compound, followed by in vivo studies in relevant animal models if promising activity is observed. Further derivatization of the propan-2-one moiety could also be explored to optimize its pharmacokinetic and pharmacodynamic properties.

References

-

Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216. Available from: [Link]

-

Ingenta Connect. Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Available from: [Link]

-

ResearchGate. Examples of nitroaromatic compounds in clinical trials as antitumor agents. Available from: [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available from: [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]

-

MDPI. Nitroaromatic Antibiotics. Available from: [Link]

-

Mishra, M. K., & Tiwari, M. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6532. Available from: [Link]

-

Bentham Science. Roles of Fluorine in Drug Design and Drug Action. Available from: [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-803. Available from: [Link]

-

Encyclopedia.pub. Antimicrobial Activity of Nitroaromatic Derivatives. Available from: [Link]

- CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

-

National Center for Biotechnology Information. Bioassays for anticancer activities. Available from: [Link]

-

da Silva, A. C., et al. (2020). Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents. Molecules, 25(18), 4298. Available from: [Link]

-

Wikipedia. MTT assay. Available from: [Link]

-

Ackerley Lab. Bacterial Nitroreductase Enzymes. Available from: [Link]

-

African Journal of Biomedical Research. In Vitro Evaluation of Natural Extracts as Potential Anticancer Agents: A Study on KB Cell Lines. Available from: [Link]

-

Krause, M., & Zips, D. (2007). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research, 176, 1-10. Available from: [Link]

-

Wang, J., et al. (2019). Hypoxia-activated prodrugs and redox-responsive nanocarriers. Journal of Controlled Release, 316, 25-36. Available from: [Link]

-

ResearchGate. In-vitro Assays for Antimicrobial Assessment. Available from: [Link]

-

Ilardi, E. A., & Tota, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(5), 2269. Available from: [Link]

-

Singh, P., et al. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery, 15(5), 589-603. Available from: [Link]

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available from: [Link]

-

A comprehensive review on in-vitro methods for anti-microbial activity. (2023). Journal of Drug Delivery and Therapeutics, 13(7), 136-142. Available from: [Link]

-

National Center for Biotechnology Information. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available from: [Link]

-

Re-evaluation of Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2019). Antioxidants & Redox Signaling, 30(10), 1334-1351. Available from: [Link]

-

ResearchGate. Examples of nitroaromatic compounds in clinical trials as antitumor agents. Available from: [Link]

-

Pharmacology Discovery Services. In Vitro Antimicrobials. Available from: [Link]

-

Encyclopedia.pub. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Available from: [Link]

-

ResearchGate. Chemical structures of some hypoxia-activated nitro(het)aromatic prodrugs. Available from: [Link]

-

Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Available from: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3633. Available from: [Link]

-

Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. Available from: [Link]

-

Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024). Frontiers in Pharmacology, 15, 1424784. Available from: [Link]

-

An In Vitro Evaluation of the Anti-Cancer Potential of Novel 1, 2, 4, 5-Tetraoxanes for Chronic Lymphocytic Leukemia at Physiologically Relevant Oxygen Tension. (2021). International Journal of Molecular Sciences, 22(16), 8848. Available from: [Link]

-

ResearchGate. General classes of biologically active nitroaromatic compounds. Available from: [Link]

-

Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes. (2022). Molecules, 27(6), 1899. Available from: [Link]

-

National Center for Biotechnology Information. Nitroreductase-activated nitric oxide (NO) prodrugs. Available from: [Link]

-

Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System. (2017). ACS Synthetic Biology, 6(10), 1951-1960. Available from: [Link]

-

M-CSA. Oxygen insensitive NAD(P)H nitroreductase. Available from: [Link]

-

ScienceDirect. Enzyme inhibitors: Design of kinase inhibitors as anticancer drugs. Available from: [Link]

-

National Institutes of Health. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Available from: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Hypoxia-activated prodrugs and redox-responsive nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ackerleylab.com [ackerleylab.com]

- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamscience.com [benthamscience.com]

- 13. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Synthesis of Nitroaromatic Compounds as Potential Anticancer Agen...: Ingenta Connect [ingentaconnect.com]

- 20. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 21. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. MTT assay - Wikipedia [en.wikipedia.org]

- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

An In-depth Technical Guide to the Reaction Mechanism of 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one

This technical guide provides a comprehensive exploration of the potential reaction mechanism of 1-(2,3-difluoro-6-nitrophenoxy)propan-2-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles to propose a detailed mechanistic pathway and outlines a rigorous experimental strategy for its validation.

Introduction: Unveiling the Reactivity of a Multifunctional Scaffold

This compound (Figure 1) is a fascinating molecule that incorporates several key functional groups, each contributing to its unique chemical reactivity. The presence of an α-phenoxy ketone moiety, a di-fluorinated aromatic ring, and a strongly electron-withdrawing nitro group suggests a rich and complex chemical behavior. The molecular formula is C₉H₇F₂NO₄, and its molecular weight is approximately 231.15 g/mol [1][2]. Understanding the reaction mechanisms of this compound is pivotal for its application as a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals.

Figure 1: Structure of this compound

A 2D representation of the title compound.

The primary focus of this guide will be on the nucleophilic aromatic substitution (SNA r) reactions at the aromatic ring, a pathway strongly suggested by the molecular architecture. We will also consider the reactivity of the α-phenoxy ketone functionality.

Proposed Reaction Mechanism: A Stepwise Approach to Substitution

The aromatic ring of this compound is highly electron-deficient due to the powerful -I and -M effects of the nitro group. This electronic feature makes the ring susceptible to attack by nucleophiles. The two fluorine atoms serve as potential leaving groups.

Regioselectivity of Nucleophilic Attack

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C2 position (bearing a fluorine atom) is ortho to the nitro group. The C6 position, also ortho to the nitro group, is bonded to the phenoxypropanone moiety. The C3 fluorine is meta to the nitro group and is therefore less activated. Consequently, nucleophilic attack is most likely to occur at the C2 position , leading to the displacement of the fluoride ion. This regioselectivity is a common feature in SNAr reactions on similarly substituted aromatic rings[3].

The Meisenheimer Complex: A Key Intermediate

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic intermediate known as a Meisenheimer complex [4]. While some SNAr reactions have been shown to be concerted, the presence of a strong electron-withdrawing group like nitro and a good leaving group like fluoride often favors a stepwise mechanism[4][5].

The proposed mechanism with a generic nucleophile (Nu⁻) is as follows:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge is delocalized over the ring and, importantly, onto the oxygen atoms of the nitro group.

-

Loss of the Leaving Group and Re-aromatization: The fluoride ion at the C2 position is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Proposed two-step SNAr mechanism.

Influence of the α-Phenoxy Ketone Moiety

The propan-2-one substituent is connected to the aromatic ring via an ether linkage. While this group is not directly involved in the SNAr reaction on the ring, its electronic properties can influence the reaction rate. The ether oxygen can donate electron density to the ring through resonance, which would slightly deactivate the ring towards nucleophilic attack. However, the primary driving force for the reaction is the powerful activation by the nitro group.

The ketone functional group itself presents another reactive site. The α-phenoxy group has an electron-withdrawing inductive effect, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple aliphatic ketones[6]. This dual reactivity opens up the possibility of competing reactions, depending on the nature of the nucleophile and the reaction conditions.

Experimental Validation of the Proposed Mechanism

A multi-faceted approach is required to rigorously validate the proposed SNAr mechanism. This involves kinetic studies to determine the reaction order, spectroscopic analysis to identify intermediates, and isotopic labeling to probe the rate-determining step.

Kinetic Analysis: Unraveling the Rate Law

Objective: To determine the order of the reaction with respect to the substrate and the nucleophile. A second-order rate law (Rate = k[substrate][nucleophile]) would be consistent with the proposed two-step mechanism where the first step is rate-determining.

Experimental Protocol:

-

Reaction Setup: A solution of this compound in a suitable aprotic polar solvent (e.g., DMSO or DMF) is prepared in a thermostatted reaction vessel.

-

Initiation: The reaction is initiated by adding a solution of the nucleophile (e.g., sodium methoxide).

-